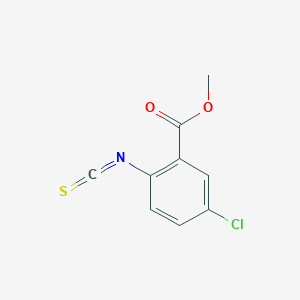

Methyl 5-chloro-2-isothiocyanatobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-2-isothiocyanatobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c1-13-9(12)7-4-6(10)2-3-8(7)11-5-14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZWTFVIWHBHTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Transformative Potential in Organic Synthesis

Nucleophilic Additions to the Isothiocyanate Functional Group

The carbon atom of the isothiocyanate group (–N=C=S) in Methyl 5-chloro-2-isothiocyanatobenzoate is highly electrophilic. This characteristic is further enhanced by the electron-withdrawing nature of the adjacent acyl group, making it susceptible to attack by a variety of nucleophiles. arkat-usa.org These reactions are fundamental to its application in synthetic chemistry, providing pathways to numerous functionalized thioureas and, subsequently, to diverse five- and six-membered heterocyclic systems. arkat-usa.orgresearchgate.net

Nitrogen-based nucleophiles are among the most common reactants used with isothiocyanates, leading to the formation of thiourea (B124793) derivatives and other related structures. arkat-usa.org The general mechanism involves the attack of the nucleophilic nitrogen atom on the central carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom of the isothiocyanate group.

The reaction between isothiocyanates and primary or secondary amines is a classical and highly efficient method for the synthesis of N,N'-disubstituted thioureas. researchgate.netijacskros.com This condensation is a cornerstone of thiourea chemistry due to its high yields and broad structural applicability. researchgate.net

This compound reacts with a wide range of amines, including aliphatic amines and anilines, to yield the corresponding thiourea derivatives. These reactions can often be carried out under mild conditions. For instance, studies on the related methyl 2-isothiocyanatobenzoate have shown that its reaction with various amines and anilines proceeds smoothly in water at elevated temperatures, without the need for additives, to produce 3-substituted-2-thioxo-4-quinazolinones. researchgate.net The initial step is the formation of the thiourea, which then undergoes intramolecular cyclization.

Table 1: Synthesis of 3-Substituted-2-thioxo-4-quinazolinones from Methyl 2-isothiocyanatobenzoate and Various Amines researchgate.net This table is based on the reactivity of a closely related compound and is illustrative of the expected reactions for this compound.

| Amine/Aniline (B41778) Reactant | Reaction Conditions | Product | Yield |

|---|---|---|---|

| Aniline | Water, 60 °C, 1 h | 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 97% |

| 4-Methylaniline | Water, 60 °C, 1 h | 3-(p-Tolyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 98% |

| 4-Methoxyaniline | Water, 60 °C, 1 h | 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 98% |

| Benzylamine | Water, 60 °C, 0.5 h | 3-Benzyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 98% |

| Cyclohexylamine | Water, 60 °C, 0.5 h | 3-Cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 98% |

Hydrazine and its derivatives are potent nucleophiles that react readily with isothiocyanates to form thiosemicarbazides. researchgate.net These products are valuable intermediates in the synthesis of various heterocyclic compounds, such as thiadiazoles and triazoles. researchgate.netjocpr.com The reaction of an isothiocyanate with hydrazine hydrate is a common method to produce 4-substituted thiosemicarbazides. nih.gov

For example, phenyl isothiocyanate reacts with hydrazine hydrate in isopropanol at room temperature to yield 4-phenylthiosemicarbazide. nih.gov Similarly, this compound is expected to react with hydrazine to form 4-(2-(methoxycarbonyl)-4-chlorophenyl)thiosemicarbazide. Further reactions with substituted hydrazines or acid hydrazides can lead to more complex thiosemicarbazide structures. nih.govresearchgate.net For instance, the condensation of acid hydrazides with isothiocyanates in a heated alcoholic medium is a known route to 1-acyl-4-aryl-thiosemicarbazides. nih.gov

The reaction can also occur with hydrazones. While some reactions with specific hydrazones yield non-cyclic thiosemicarbazone products, others can lead to cyclized structures like oxatriazepine-5-thione derivatives, depending on the substituents and reaction conditions. rsc.org

The nitrogen atom of a sulfonamide can act as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group. This reaction leads to the formation of N-sulfonylthioureas. These compounds are analogous to sulfonylureas, which are synthesized from the reaction of sulfonamides with isocyanates. nih.gov

The synthesis of N-acyl thiourea derivatives containing sulfonamide moieties has been reported, highlighting the viability of this reaction pathway. mdpi.com The reaction of this compound with a sulfonamide, such as p-toluenesulfonamide, would be expected to yield a product like Methyl 5-chloro-2-(3-(p-tolylsulfonyl)thioureido)benzoate. The resulting N-sulfonylthioureas can serve as precursors for various biologically active molecules. The formation of the related compound, Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate, has been documented, demonstrating the reactivity between this class of substituted benzoates and sulfonamides. nih.gov

Thiosemicarbazides contain multiple nucleophilic nitrogen atoms and can react further with isothiocyanates, although they are more commonly used as precursors for cyclization reactions to form heterocycles like 1,3,4-thiadiazoles or 1,2,4-triazoles. researchgate.netresearchgate.netorganic-chemistry.org The reaction of a thiosemicarbazide with an isothiocyanate can lead to the formation of dithiocarbohydrazide derivatives or other complex structures. For example, semicarbazides have been shown to react with phenylisothiocyanate to afford N-(5-aminophenyl- researchgate.netjocpr.comresearchgate.netthiadiazol-2-yl)-2ABTs after subsequent cyclization. nih.gov This indicates that the nucleophilic nature of the amino groups in thiosemicarbazide derivatives allows for reaction with isothiocyanates to build more complex heterocyclic systems.

While less common than reactions with nitrogen nucleophiles, isothiocyanates are also susceptible to attack by carbon-based nucleophiles (carbanions). These reactions are a powerful tool for C-C bond formation. The electrophilic carbon of the isothiocyanate group readily reacts with carbanions generated from active methylene compounds, organometallic reagents, or enolates. wikipedia.org

A notable example is the reaction of phenyl isothiocyanate with the enolate of acetophenone. wikipedia.org This reaction leads to the formation of a thiazolidine derivative through a one-pot synthesis. wikipedia.org Gas-phase studies on the reaction of methyl thiocyanate with various aliphatic carbanions have demonstrated that multiple reaction pathways are possible, including nucleophilic substitution and addition reactions at the carbon (cyanophilic) or sulfur (thiophilic) atoms. nih.gov For an isothiocyanate like this compound, reaction with a carbanion would involve the nucleophilic attack at the central carbon of the N=C=S group, leading to a thioamide anion intermediate, which can be further functionalized or cyclized.

Reactions with Carbon-Based Nucleophiles

Condensation with Active Methylene Compounds

The reaction of methyl 2-isothiocyanatobenzoate derivatives with active methylene compounds serves as a powerful method for constructing sulfur-containing heterocycles. Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups (such as cyano or ester moieties), possess acidic protons that facilitate carbanion formation. This carbanion can then act as a nucleophile.

In a notable transformation, the reaction of ethyl 2-isothiocyanatobenzoate, an analogue of the title compound, with methyl cyanoacetate in the presence of a base does not lead to a simple condensation product but instead results in a cyclized heterocycle. The reaction proceeds to form methyl cyano(1,4-dihydro-2-oxo-1H-3,1-benzothiazin-2-ylidene)acetate science24.com. This reaction highlights the isothiocyanate group's propensity to engage in cyclization pathways following an initial nucleophilic attack by the active methylene compound. The process involves an initial addition of the carbanion to the isothiocyanate carbon, followed by an intramolecular cyclization where the nitrogen attacks the ester carbonyl, leading to the formation of the 3,1-benzothiazine ring system.

| Reactant 1 | Active Methylene Compound | Product | Reference |

| Ethyl 2-isothiocyanatobenzoate | Methyl cyanoacetate | Methyl cyano(1,4-dihydro-2-oxo-1H-3,1-benzothiazin-2-ylidene)acetate | science24.com |

Cyclization with Malonate Derivatives

The cyclization of methyl 2-isothiocyanatobenzoate with malonate derivatives, such as dimethyl malonate or methyl malonate, is a key strategy for synthesizing quinoline-based heterocycles. This reaction provides a direct route to substituted 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates mdpi.comresearchgate.net.

The reaction is typically initiated by a base, which deprotonates the malonate to form a nucleophilic enolate. This enolate attacks the electrophilic carbon of the isothiocyanate group. The resulting intermediate then undergoes an intramolecular Dieckmann-like condensation, where the nitrogen atom attacks one of the ester carbonyls of the malonate moiety, followed by the elimination of a methoxide ion. The final cyclization step involves the attack of the newly formed carbanion onto the benzoate (B1203000) ester carbonyl, leading to the formation of the quinoline ring system upon elimination of another methoxide molecule. This transformation efficiently constructs the bicyclic quinoline core functionalized with hydroxyl, thioxo, and carboxylate groups, which are valuable handles for further synthetic modifications.

| Reactant 1 | Malonate Derivative | Product | Reference |

| Methyl 2-isothiocyanatobenzoate | Methyl malonate | Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | mdpi.com |

| Methyl 2-isothiocyanatobenzoate | Dimethyl malonate | Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | researchgate.net |

Intramolecular Cyclization and Annulation Reactions for Heterocycle Construction

The strategic placement of the isothiocyanate and methyl ester groups in this compound facilitates a variety of intramolecular cyclization and annulation reactions. These reactions are instrumental in building complex, multi-ring heterocyclic systems by reacting the isothiocyanate with a bifunctional nucleophile, which first forms an intermediate that subsequently undergoes an intramolecular ring-closing reaction involving the ester group.

Formation of Quinazolinone and Fused Quinazoline (B50416) Systems

This compound is a key precursor for the synthesis of quinazolinone and its fused derivatives. A common and straightforward method involves its reaction with various amines. For instance, treatment of methyl 2-isothiocyanatobenzoate with primary amines (including anilines and alkyl amines) or hydrazines in water leads to the formation of 3-substituted-2-thioxo-4-quinazolinones researchgate.net. The reaction proceeds via an initial nucleophilic addition of the amine to the isothiocyanate, forming a thiourea intermediate. This is followed by an intramolecular cyclization where the second nitrogen of the thiourea attacks the ester carbonyl, leading to the elimination of methanol and the formation of the quinazolinone ring.

This versatile reactivity has been exploited to synthesize a range of novel quinazolines and triazoloquinazolines with potential biological activities nih.gov. The general applicability of this method allows for the introduction of diverse substituents on the quinazolinone ring, enabling the creation of libraries of compounds for structure-activity relationship studies.

| Amine Reactant | Resulting Heterocycle | Reference |

| Anilines, Alkyl Amines | 3-Substituted-2-thioxo-4-quinazolinones | researchgate.net |

| Hydrazines | 3-Amino-2-thioxo-4-quinazolinones | researchgate.net |

| Sulfonamide-containing amines | Quinazolines and Triazoloquinazolines | nih.gov |

Synthesis of Benzo-Fused Nitrogen and Sulfur Heterocycles (e.g., benzothiazines, oxazoloquinazolinones, thiadiazoles)

The reactivity of this compound extends to the synthesis of a variety of other benzo-fused heterocycles containing nitrogen and sulfur.

Benzothiazines : As mentioned previously, the reaction with active methylene compounds like methyl cyanoacetate can yield 3,1-benzothiazine derivatives through a tandem addition-cyclization sequence science24.com.

Oxazoloquinazolinones : These tetracyclic systems can be synthesized from methyl 2-isothiocyanatobenzoate. One route involves reacting it with 2-aminophenols to form 3-(2-Hydroxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. These intermediates can then undergo iodine-catalyzed oxidative desulfurative cyclization to yield 12H-benzo researchgate.netnih.govoxazolo[2,3-b]quinazolin-12-ones researchgate.net. Another approach involves the reaction of methyl 2-isothiocyanatobenzoate with 1-azido-3-(4-substituted phenyl)propan-2-ones in the presence of triphenylphosphine, which produces tricyclic (Z)-2-(4-substituted benzylidene)-2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-ones osi.lv.

Thiadiazoles : While direct synthesis from this compound is less common, isothiocyanate intermediates are crucial in divergent synthetic strategies to produce N-heterocycles. For example, DNA-conjugated isothiocyanates can be transformed to construct 1,2,4-thiadiazoles, demonstrating the potential of the isothiocyanate functional group in accessing this class of heterocycles through multi-step, one-pot procedures rsc.org.

Divergent Synthetic Pathways to Polysubstituted Heterocycles

The isothiocyanate functional group is a cornerstone for diversity-oriented synthesis, enabling the creation of various heterocyclic scaffolds from a single starting material by simply changing the reaction partner rsc.org. This compound exemplifies this principle.

The versatile reactivity of the isothiocyanate moiety allows it to react with a wide range of nucleophiles, leading to different heterocyclic cores rsc.org.

Reaction with amines leads to 2-thioxo-quinazolinones .

Reaction with 2-aminophenols provides a pathway to benzo researchgate.netnih.govoxazolo[2,3-b]quinazolinones .

Reaction with active methylene compounds can yield 3,1-benzothiazines .

Reaction with malonates produces 4-hydroxy-2-thioxo-quinolines .

This divergent reactivity makes this compound a highly valuable intermediate for generating molecular diversity in drug discovery and materials science, allowing for the exploration of a broad chemical space from a common precursor.

Mechanistic Investigations of Key Transformations

The transformations involving this compound are governed by the fundamental reactivity of the isothiocyanate group and the subsequent intramolecular reactions facilitated by the ortho-ester group.

The general mechanism for the formation of most heterocyclic systems begins with the nucleophilic attack on the central carbon atom of the isothiocyanate group (-N=C=S). This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

Initial Nucleophilic Addition : A nucleophile (e.g., from an amine, a carbanion from an active methylene or malonate compound) adds to the isothiocyanate carbon, breaking the C=N or C=S double bond and forming a linear intermediate, typically a thiourea or a related adduct.

Intramolecular Cyclization : This intermediate is conformationally primed for cyclization. An internal nucleophile within the newly added fragment attacks an electrophilic site on the original molecule. In the case of this compound, the most common subsequent step is the attack of a nitrogen or carbon nucleophile onto the carbonyl carbon of the methyl ester group.

Condensation/Elimination : The cyclization step is typically followed by the elimination of a small molecule, such as methanol from the ester group, to form a stable, aromatic, or semi-aromatic heterocyclic ring.

For example, in the formation of 2-thioxo-quinazolinones from amines, the mechanism involves the formation of a thiourea intermediate, followed by intramolecular nucleophilic attack of the second amine nitrogen onto the ester carbonyl, and subsequent elimination of methanol researchgate.net. Similarly, the formation of benzothiazines from active methylene compounds involves the initial adduct undergoing cyclization via nucleophilic attack onto the ester, leading to the six-membered sulfur- and nitrogen-containing ring science24.com. These mechanistic pathways underscore the utility of this compound as a scaffold for programmed heterocycle synthesis.

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy is particularly effective for identifying the isothiocyanate (-N=C=S) functional group. Aryl isothiocyanates exhibit a very strong and broad absorption band corresponding to the asymmetric stretching vibration of the N=C=S moiety. chemicalpapers.com For Methyl 5-chloro-2-isothiocyanatobenzoate, this characteristic band is expected to appear in the 2000-2200 cm⁻¹ region of the IR spectrum. chemicalpapers.com This intense absorption is a definitive marker for the isothiocyanate group and is one of the most prominent features in the compound's IR spectrum.

Other significant absorptions anticipated in the spectrum include those for the ester functional group. A strong band for the carbonyl (C=O) stretch of the methyl ester is expected around 1730-1750 cm⁻¹. Additionally, C-O stretching vibrations associated with the ester group would likely be observed in the 1000-1300 cm⁻¹ range. Vibrations corresponding to the substituted aromatic ring, including C-H and C=C stretching, are also expected. uc.edu

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2200 | Strong, Broad |

| Ester (-COOCH₃) | C=O Stretch | 1730 - 1750 | Strong |

| Aromatic Ring | C=C Stretch | 1475 - 1600 | Medium-Weak |

| Ester (-COOCH₃) | C-O Stretch | 1000 - 1300 | Strong |

| Aryl Halide | C-Cl Stretch | 600 - 800 | Strong |

Raman spectroscopy serves as a complementary technique to IR spectroscopy for analyzing the vibrational modes of a molecule. While specific experimental Raman data for this compound are not widely available in published literature, the technique is valuable for observing symmetric vibrations that may be weak or absent in the IR spectrum. The symmetric stretch of the isothiocyanate group, for instance, would be observable via Raman spectroscopy. This technique is frequently utilized for the structural analysis of various isothiocyanate-containing compounds. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Through ¹H NMR and ¹³C NMR, the precise electronic environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the methyl ester protons and the three aromatic protons. The integration of these signals would confirm the presence of 3, 1, 1, and 1 proton(s) for each respective signal.

Methyl Protons: A sharp singlet is expected for the three protons of the methyl ester group (-OCH₃).

Aromatic Protons: The three protons on the benzene (B151609) ring are chemically non-equivalent and are expected to show a complex splitting pattern due to spin-spin coupling. The proton at position 6 (H-6) would likely appear as a doublet. The proton at position 4 (H-4) is expected to be a doublet of doublets, and the proton at position 3 (H-3) would likely appear as a doublet.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | 3.8 - 4.0 | Singlet |

| H-3 | 7.2 - 7.4 | Doublet |

| H-4 | 7.5 - 7.7 | Doublet of Doublets |

| H-6 | 7.9 - 8.1 | Doublet |

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to each of the unique carbon atoms in this compound.

Methyl Carbon: The carbon of the methyl ester (-OCH₃) is expected to resonate in the upfield region.

Aromatic Carbons: Six distinct signals are anticipated for the six carbons of the benzene ring. The carbons directly attached to the electronegative chloro, isothiocyanato, and ester groups (C-2, C-5, and C-1, respectively) will have their chemical shifts significantly influenced.

Isothiocyanate Carbon: The carbon of the -N=C=S group is expected to appear in the downfield region of the spectrum.

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 52 - 55 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-NCS | 135 - 145 |

| Aromatic C-COOCH₃ | 120 - 130 |

| -N=C=S | 130 - 150 |

| -C=O | 160 - 168 |

While one-dimensional NMR provides information on the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are essential for unambiguously confirming the molecular structure by establishing through-bond and through-space connectivities. nih.gov For this compound, several 2D NMR techniques would be employed for complete structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons, confirming the connectivity of the aromatic protons H-3, H-4, and H-6. news-medical.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated aromatic carbons (C-3, C-4, and C-6) and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for assigning the quaternary (non-protonated) carbons. For example, correlations would be expected between the methyl protons and the carbonyl carbon, and between the aromatic protons and their neighboring carbons, thus confirming the substitution pattern on the benzene ring. mdpi.com

Although specific experimental 2D NMR data for this compound are not available in the surveyed literature, the application of these techniques is a standard and definitive method for the structural elucidation of such molecules. news-medical.netazom.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₉H₆ClNO₂S), this method provides the exact molecular weight and offers insights into its structural components through the analysis of fragmentation patterns.

The monoisotopic mass of the compound is 226.98077 Da. uni.lu In mass spectrometry analysis, the molecule can be observed as various adducts, depending on the ionization technique used. The predicted m/z values for common adducts provide reference points for identifying the molecular ion peak in an experimental spectrum.

| Adduct Type | Chemical Formula | Predicted m/z |

|---|---|---|

| [M]+ | [C₉H₆ClNO₂S]⁺ | 226.98022 |

| [M+H]+ | [C₉H₇ClNO₂S]⁺ | 227.98805 |

| [M+Na]+ | [C₉H₆ClNO₂SNa]⁺ | 249.96999 |

| [M+K]+ | [C₉H₆ClNO₂SK]⁺ | 265.94393 |

| [M+NH₄]+ | [C₉H₁₀ClNO₂S]⁺ | 245.01459 |

Data sourced from PubChem predictions. uni.lu

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. While an experimental spectrum for this specific compound is not publicly available, a theoretical fragmentation pattern can be deduced based on the functional groups present: a methyl ester, an isothiocyanate group, a chlorine atom, and an aromatic ring.

Key fragmentation pathways would likely include:

Loss of a methoxy radical (•OCH₃): This involves the cleavage of the ester group, leading to the formation of a stable acylium ion.

Loss of the carbomethoxy group (•COOCH₃): This fragmentation results in an isothiocyanato-chlorophenyl cation.

Cleavage of the isothiocyanate group: This can occur through the loss of a thiocyanate radical (•SCN) or other related fragments.

Loss of a chlorine atom (•Cl): Cleavage of the carbon-chlorine bond.

The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio of natural abundance), would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. A secondary peak (M+2) at two mass units higher than the primary peak, with about one-third the intensity, would be a definitive indicator of a single chlorine atom in the ion.

| Fragment Ion Structure | Lost Neutral Fragment | Theoretical m/z (for ³⁵Cl) |

|---|---|---|

| [M - •OCH₃]⁺ | •OCH₃ | 196.96 |

| [M - •COOCH₃]⁺ | •COOCH₃ | 167.98 |

| [M - •NCS]⁺ | •NCS | 168.99 |

| [M - •Cl]⁺ | •Cl | 192.01 |

X-ray Crystallography for Solid-State Structural Conformation

As of this writing, a search of publicly available crystallographic databases reveals no published single-crystal X-ray structure for this compound.

Were such a study to be performed, it would provide invaluable data on:

Planarity: Confirmation of the planarity of the benzene ring.

Substituent Conformation: The precise dihedral angles of the methyl ester and isothiocyanate groups relative to the plane of the aromatic ring. This would reveal whether steric hindrance or electronic effects cause these groups to twist out of the ring's plane.

Bond Parameters: Exact measurements of the C-Cl, C-N, N=C, C=S, C=O, and C-O bond lengths and angles, which could be compared with theoretical models.

Intermolecular Interactions: Identification of any significant non-covalent interactions, such as halogen bonding (C-Cl···O or C-Cl···S), dipole-dipole interactions, or π-stacking, which govern the crystal packing and influence the material's bulk properties.

Rotational Spectroscopy and Microscopic Conformational Analysis

Rotational spectroscopy, typically conducted in the microwave region of the electromagnetic spectrum, is a high-resolution technique used to study the structure of molecules in the gas phase. It provides extremely precise information about the molecule's moments of inertia, from which its geometry can be determined with very high accuracy.

Currently, there are no published rotational spectroscopy studies for this compound in the scientific literature.

An investigation using this method could precisely determine:

Rotational Constants: The principal moments of inertia (Iₐ, Iₑ, I𝒸) would be determined, which are directly related to the mass distribution and geometry of the molecule.

Conformational Isomers: If the molecule exists as a mixture of stable conformers in the gas phase (e.g., different rotational orientations of the ester and isothiocyanate groups), each conformer would have a distinct rotational spectrum, allowing for their individual characterization.

Structural Parameters: By analyzing the spectra of different isotopologues (e.g., containing ¹³C, ¹⁵N, or ³⁴S), a complete and unambiguous gas-phase structure (rₛ structure) could be derived, providing bond lengths and angles to a high degree of precision. This would offer a direct comparison to the solid-state structure (from X-ray crystallography) and computational models, highlighting the effects of crystal packing forces versus the intrinsic properties of the isolated molecule.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of pharmaceutical interest. DFT calculations allow for the determination of the electronic structure of Methyl 5-chloro-2-isothiocyanatobenzoate, which in turn governs its chemical properties and reactivity. dockdynamics.comnih.gov These calculations involve solving approximations of the Schrödinger equation to map the electron density and derive energies, molecular orbital shapes, and other fundamental properties.

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations are used to determine various electronic descriptors that provide insight into how this compound is likely to interact with other chemical species. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity. For this compound, the electron-withdrawing chlorine atom and the isothiocyanate group, along with the methyl ester group, influence the distribution and energy of these orbitals.

The HOMO is typically localized over the electron-rich parts of the molecule, such as the benzene (B151609) ring and the sulfur atom, which are potential sites for electrophilic attack. Conversely, the LUMO is often distributed over the electron-deficient areas, like the carbon atom of the isothiocyanate group (-N=C=S), making it a prime target for nucleophilic attack. wikipedia.orgmdpi.com Mapping the electrostatic potential (MEP) surface provides a visual representation of charge distribution, highlighting electron-rich (red) and electron-poor (blue) regions, thereby predicting sites for electrophilic and nucleophilic interactions.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound This table presents hypothetical data based on typical values for similar organic molecules, as specific experimental or computational results for this compound are not readily available in the literature.

| Descriptor | Calculated Value (a.u.) | Implication |

| HOMO Energy | -0.254 | Electron-donating capability |

| LUMO Energy | -0.089 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 0.165 | Chemical Reactivity & Stability |

| Ionization Potential | 0.254 | Energy to remove an electron |

| Electron Affinity | 0.089 | Energy released upon gaining an electron |

| Global Hardness (η) | 0.0825 | Resistance to charge transfer |

| Electronegativity (χ) | 0.1715 | Electron-attracting power |

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. acs.org By computing the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. The characteristic stretching frequencies of the isothiocyanate group (-N=C=S, typically a strong, broad band around 2000-2200 cm⁻¹), the carbonyl group (C=O) of the ester (around 1700-1730 cm⁻¹), and C-Cl bonds can be calculated. These theoretical spectra serve as a valuable reference for interpreting experimental data.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with good accuracy. acs.org The calculations determine the magnetic shielding of each nucleus, which is then converted to a chemical shift value relative to a standard (e.g., TMS). This allows for the assignment of peaks in an experimental NMR spectrum to specific atoms within the this compound structure, confirming its constitution and isomeric purity.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups This table contains theoretical data to illustrate the application of DFT in predicting spectroscopic parameters.

| Functional Group | Mode of Vibration | Predicted Wavenumber (cm⁻¹) |

| N=C=S | Asymmetric Stretch | 2155 |

| C=O (Ester) | Stretch | 1725 |

| C-O (Ester) | Stretch | 1250 |

| C-Cl | Stretch | 750 |

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. calcus.cloud The rotation around the C-C bond connecting the ester group to the benzene ring and the C-N bond of the isothiocyanate group gives rise to different conformers. Conformational analysis aims to identify the most stable conformers (local minima on the potential energy surface) and the energy barriers between them. acs.org

Computational methods can systematically rotate these bonds and calculate the energy of each resulting structure, generating a potential energy landscape. calcus.cloud This analysis reveals the global minimum energy conformation—the most populated and stable structure at a given temperature—as well as other low-energy conformers that may be biologically or chemically relevant. Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it interacts with other molecules, such as biological receptors or reagents. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. fiveable.me For this compound, the isothiocyanate group is a key site of reactivity, readily undergoing nucleophilic addition with amines, alcohols, or thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. mdpi.com

By modeling these reactions, researchers can identify the transition state—the highest energy point along the reaction coordinate that connects reactants and products. wikipedia.orglibretexts.org Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics and feasibility. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which determines the reaction rate. youtube.com These models can confirm whether a proposed mechanism is energetically plausible and can help predict the stereochemical or regiochemical outcome of a reaction.

Molecular Modeling for Substrate-Reagent Interactions in Synthetic Pathways

Molecular modeling can provide valuable insights into the interactions between substrates and reagents during a chemical synthesis. frontiersin.org For instance, in a potential synthesis of this compound, one key step might be the conversion of an amino group at the C2 position to the isothiocyanate functionality, possibly using a reagent like thiophosgene or a related thiocarbonyl transfer agent.

Modeling this reaction step can help visualize how the reactants approach each other, the non-covalent interactions that stabilize the pre-reaction complex, and the electronic changes that occur during bond formation and breaking. This level of detail can explain why certain reagents are more effective than others and can be used to optimize reaction conditions, such as solvent and temperature, to improve yield and selectivity. nih.gov

Advanced Synthetic Applications and Intermediates in Chemical Synthesis

Building Block for Diversity-Oriented Synthesis (DOS) of Complex Molecules

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry and chemical biology that aims to generate structurally diverse small molecules to explore new areas of chemical space. nih.gov The isothiocyanate functional group is a versatile electrophile that can react with a wide array of nucleophiles, making it an excellent linchpin for DOS. rsc.orgnih.gov

Methyl 5-chloro-2-isothiocyanatobenzoate serves as a trifunctional building block in DOS campaigns. The isothiocyanate moiety can undergo addition reactions with amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. These reactions are typically high-yielding and proceed under mild conditions, which is a significant advantage in the construction of large compound libraries.

The presence of the methyl ester and the chloro group provides additional handles for diversification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines or alcohols to introduce further structural variations. The chloro substituent on the aromatic ring can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents at this position.

A hypothetical DOS scheme starting from this compound could involve an initial reaction at the isothiocyanate group, followed by diversification at the ester and chloro positions. This strategy allows for the rapid generation of a library of compounds with a common core structure but with diverse peripheral functionality, which is a hallmark of successful DOS campaigns. rsc.org

Table of Potential Reactions for DOS:

| Functional Group | Reagent Class | Product Class |

| Isothiocyanate | Primary/Secondary Amines | Thioureas |

| Isothiocyanate | Alcohols/Phenols | Thiocarbamates |

| Isothiocyanate | Thiols | Dithiocarbamates |

| Methyl Ester | Aqueous Base (e.g., LiOH) | Carboxylic Acid |

| Chloro Group | Boronic Acids (Suzuki Coupling) | Aryl/Alkyl Substituted Benzoates |

| Chloro Group | Amines (Buchwald-Hartwig) | Amino-Substituted Benzoates |

Precursor for Chemically Reactive Probes and Tags

Chemically reactive probes are indispensable tools in chemical biology for the investigation of protein function, target identification, and the study of biological pathways. The electrophilic nature of the isothiocyanate group makes it an ideal functional group for the covalent labeling of biomolecules. nih.gov Isothiocyanates react readily with nucleophilic residues on proteins, such as the ε-amino group of lysine (B10760008) and the N-terminal α-amino group, to form stable thiourea (B124793) linkages.

This compound can be envisioned as a precursor for the synthesis of novel chemical probes. The aromatic core can be further functionalized with reporter groups, such as fluorophores (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin), through reactions at the ester or chloro positions. For instance, the methyl ester could be hydrolyzed and then coupled to an amine-containing fluorophore.

The resulting bifunctional molecule would possess a reactive "warhead" (the isothiocyanate) for covalent attachment to a target protein and a reporter tag for visualization or purification. The specific substitution pattern of this compound, including the chloro and methyl ester groups, allows for fine-tuning of the probe's reactivity and physicochemical properties.

Role in Polymerization Chemistry and Monomer Design

The isothiocyanate group can participate in various polymerization reactions, offering a route to novel sulfur-containing polymers. One such example is the ring-opening copolymerization of isothiocyanates with cyclic ethers, such as epoxides and oxetanes, to produce poly(thiourethane)s. rsc.org These polymers are of interest due to their unique properties, including high refractive indices and metal-coordinating abilities.

While direct polymerization of this compound may be challenging due to its multifunctional nature, it could serve as a valuable co-monomer or a precursor for the synthesis of more complex monomers. For example, the methyl ester could be modified with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The resulting monomer could then be copolymerized with other vinyl monomers to introduce the isothiocyanate functionality into the polymer backbone.

Furthermore, isothiocyanates have been investigated as inhibitors of tubulin polymerization, a key process in cell division, making them of interest in cancer research. mdpi.comnih.gov The design and synthesis of novel isothiocyanate-containing compounds, for which this compound could be a starting material, is an active area of research. mdpi.com

Functionalization Strategies for New Organic Materials

The development of new organic materials with tailored properties is a cornerstone of materials science. The isothiocyanate group provides a versatile handle for the surface functionalization of various materials, including silica (B1680970) nanoparticles, graphene oxide, and polymers. nih.govresearchgate.net This functionalization can be used to impart new properties to the material, such as hydrophobicity, biocompatibility, or the ability to bind specific molecules.

This compound can be used to introduce a reactive surface onto a material that has been pre-functionalized with primary or secondary amine groups. The isothiocyanate group of the molecule would react with the surface amines to form a stable thiourea linkage, leaving the methyl ester and chloro groups exposed for further modification.

This two-step functionalization strategy allows for a high degree of control over the surface chemistry of the material. For example, the chloro group could be used to attach other functional molecules via cross-coupling reactions, leading to the creation of multifunctional materials with applications in areas such as catalysis, sensing, and drug delivery. The ability to tailor the surface properties of materials is crucial for their performance in these advanced applications. acs.org

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The synthesis of isothiocyanates traditionally involves reagents like thiophosgene or carbon disulfide, which are often toxic and hazardous. A significant future direction for the synthesis of molecules like Methyl 5-chloro-2-isothiocyanatobenzoate lies in the development of greener and more sustainable methods.

Current research in the broader field of isothiocyanate synthesis focuses on:

Water-based reactions: Utilizing water as a solvent is a key aspect of green chemistry. Research has demonstrated the successful synthesis of various isothiocyanates in aqueous media, often using desulfurization agents that are compatible with water.

Alternative reagents: The use of less toxic and more environmentally benign reagents is a major goal. This includes exploring elemental sulfur as a sulfur source and employing milder reaction conditions.

Catalytic methods: The development of catalytic systems can improve reaction efficiency, reduce waste, and allow for milder reaction conditions.

Future research could focus on adapting these green principles to the specific synthesis of this compound from its corresponding amine, Methyl 2-amino-5-chlorobenzoate.

Exploration of Unconventional Reactivity Patterns

The isothiocyanate group (-N=C=S) is a versatile functional group with a rich and diverse reactivity profile. While its reactions with nucleophiles are well-established, future research will likely delve into less conventional reactivity patterns.

For this compound, this could involve:

Cycloaddition reactions: The cumulative double bonds in the isothiocyanate group can participate in various cycloaddition reactions to form heterocyclic compounds.

Radical reactions: Investigating the behavior of the isothiocyanate group under radical conditions could open up new synthetic pathways.

Transition-metal catalyzed cross-coupling reactions: Exploring the use of the isothiocyanate group as a handle in cross-coupling reactions could lead to the synthesis of novel and complex molecules.

The electronic effects of the chloro and methyl ester substituents on the aromatic ring of this compound would be a key factor in determining its specific reactivity in these unconventional transformations.

Chemo- and Regioselective Synthesis of Complex Architectures

The presence of multiple reactive sites in this compound (the isothiocyanate group, the ester, and the aromatic ring) makes it an interesting building block for the synthesis of complex molecules. A key challenge and a significant area for future research is the development of methods for the chemo- and regioselective functionalization of this compound.

Potential research avenues include:

Orthogonal protection strategies: Developing methods to selectively protect one functional group while reacting another will be crucial for its use in multi-step syntheses.

Directed reactions: Utilizing the existing functional groups to direct reactions to a specific position on the molecule. For example, the ester group could potentially direct ortho-metalation reactions.

Tandem reactions: Designing reaction sequences where multiple bonds are formed in a single operation, starting from this compound, would be an efficient way to build molecular complexity.

Successful development in this area would establish this compound as a valuable scaffold for the synthesis of diverse and potentially biologically active compounds.

Advanced Computational Design and Prediction of Novel Isothiocyanate Scaffolds

Computational chemistry is an increasingly powerful tool in modern chemical research. For a molecule like this compound, computational methods can be employed to predict its properties and guide experimental work.

Future computational studies could focus on:

Reactivity prediction: Using density functional theory (DFT) and other computational methods to predict the most likely sites of reaction and the activation energies for various transformations.

Spectroscopic property prediction: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of the compound and its reaction products.

Design of novel derivatives: Using computational screening to design new derivatives of this compound with desired electronic or steric properties for specific applications.

Elucidation of reaction mechanisms: Computational modeling can provide detailed insights into the step-by-step mechanisms of reactions involving the isothiocyanate group, which can be difficult to determine experimentally.

By combining computational predictions with experimental validation, researchers can accelerate the exploration of the chemistry of this compound and other novel isothiocyanate scaffolds.

Q & A

Q. What are the recommended safety protocols for handling Methyl 5-chloro-2-isothiocyanatobenzoate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (tested to EN 374 standards) and eye/face protection. Ensure gloves are leak-tight and cleaned after use .

- Ventilation: Use respiratory protection if ventilation is inadequate .

- Skin Protection: Apply barrier creams/ointments pre-exposure and wash hands thoroughly post-handling. Avoid direct contact with drains or groundwater .

- Storage: Use airtight containers to prevent environmental contamination .

Q. What are common synthetic routes for this compound?

Answer:

- Reductive Amination Pathway: A related compound, methyl 2-amino-5-chlorobenzoate, is synthesized via reduction of a nitro precursor using tin chloride (SnCl₂) in ethyl acetate under acidic conditions (HCl). Adapting this method, the isothiocyanate group can be introduced via thiophosgene or thiocyanate substitution .

- Multi-Step Synthesis: Similar halogenated benzoates (e.g., methyl 5-chloro-2-ethynylbenzoate) require sequential halogenation, esterification, and functional group modifications. Temperature control (0–5°C) and catalysts like Pd/C are critical for yield optimization .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- Spectroscopy: Use -NMR and -NMR to confirm substituent positions and purity. Mass spectrometry (MS) verifies molecular weight .

- Chromatography: HPLC or GC-MS identifies impurities, while TLC monitors reaction progress .

- Elemental Analysis: Quantify halogen (Cl) content via combustion analysis or X-ray fluorescence .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Answer:

- Catalyst Selection: Palladium-based catalysts enhance coupling reactions for introducing ethynyl or isothiocyanate groups. For example, Pd(PPh₃)₄ in Sonogashira reactions improves cross-coupling efficiency .

- Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at 60–80°C favor nucleophilic substitution for isothiocyanate formation. Lower temperatures (−10°C) minimize side reactions in halogenation steps .

- Stoichiometry: Maintain a 1:1.2 molar ratio of amine precursor to thiophosgene to avoid over-substitution .

Q. What mechanistic insights explain the reactivity of the isothiocyanate group in this compound?

Answer:

- Nucleophilic Addition: The electrophilic isothiocyanate group reacts with amines or thiols to form thioureas or thiolcarbamates, critical in drug conjugate synthesis. Kinetic studies show second-order dependence on nucleophile concentration .

- Thermal Stability: Decomposition above 150°C releases toxic isocyanates, requiring inert atmospheres (N₂/Ar) during high-temperature reactions .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

- Multi-Technique Validation: Cross-validate NMR peaks with IR spectroscopy (C=S stretch at ~1250 cm⁻¹) and X-ray crystallography for absolute configuration .

- Computational Modeling: Density Functional Theory (DFT) simulations predict -NMR chemical shifts, identifying discrepancies between experimental and theoretical data .

Q. What are the emerging applications of this compound in pharmaceutical research?

Answer:

- Drug Intermediate: Serves as a scaffold for protease inhibitors (e.g., HCV NS3/4A) due to its electrophilic isothiocyanate moiety, which covalently binds catalytic residues .

- Bioconjugation: Used to functionalize antibodies or nanoparticles for targeted drug delivery, leveraging its reactivity with lysine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.